Cas no 52018-88-9 (1-[2-(4-chlorophenyl)-1H-indol-3-yl]propan-2-amine)
52018-88-9 structure
Product Name:1-[2-(4-chlorophenyl)-1H-indol-3-yl]propan-2-amine
CAS No:52018-88-9
MF:C17H17ClN2
MW:284.783282995224
CID:1575203
PubChem ID:40192
Update Time:2025-04-21
1-[2-(4-chlorophenyl)-1H-indol-3-yl]propan-2-amine Chemical and Physical Properties
Names and Identifiers
-
- 1-[2-(4-chlorophenyl)-1H-indol-3-yl]propan-2-amine
- 2-(p-Chlorophenyl)-α-methyl-1H-indole-3-ethanamine
- 1H-Indole-3-ethanamine, 2-(4-chlorophenyl)-alpha-methyl-
- DTXSID50966349
- INDOLE, 3-(2-AMINOPROPYL)-2-(p-CHLOROPHENYL)-
- 52018-88-9
- 3-(2-Aminopropyl)-2-(p-chlorophenyl)indole
-
- Inchi: 1S/C17H17ClN2/c1-11(19)10-15-14-4-2-3-5-16(14)20-17(15)12-6-8-13(18)9-7-12/h2-9,11,20H,10,19H2,1H3
- InChI Key: YPIHUDXZFADMFV-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)C1=C(C2C=CC=CC=2N1)CC(C)N
Computed Properties
- Exact Mass: 284.10821
- Monoisotopic Mass: 284.108026
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 314
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 41.8
- XLogP3: 4.1
Experimental Properties
- Density: 1.224
- Boiling Point: 492.1°C at 760 mmHg
- Flash Point: 251.4°C
- Refractive Index: 1.658
- PSA: 41.81
1-[2-(4-chlorophenyl)-1H-indol-3-yl]propan-2-amine Related Literature
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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